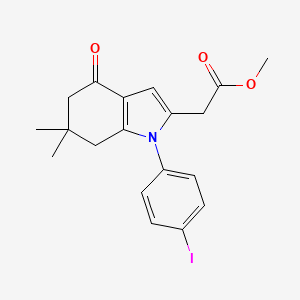

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate

Description

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is a synthetic indole derivative characterized by a 6,6-dimethyl-4-oxo-tetrahydroindole core substituted with a 4-iodophenyl group at position 1 and a methyl acetate moiety at position 2. Its structural complexity places it within a broader class of indole-based compounds, which are widely studied for their pharmacological and synthetic utility.

Properties

Molecular Formula |

C19H20INO3 |

|---|---|

Molecular Weight |

437.3 g/mol |

IUPAC Name |

methyl 2-[1-(4-iodophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetate |

InChI |

InChI=1S/C19H20INO3/c1-19(2)10-16-15(17(22)11-19)8-14(9-18(23)24-3)21(16)13-6-4-12(20)5-7-13/h4-8H,9-11H2,1-3H3 |

InChI Key |

CRLZVSIUTAGYSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)I)CC(=O)OC)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the formation of the indole ring and subsequent esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Iodophenyl Group

The 4-iodophenyl substituent is a critical site for catalytic cross-coupling reactions. Iodine's polarizable nature facilitates bond cleavage under transition metal catalysis, enabling:

-

Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Substitution with amines using palladium or copper catalysts to introduce amino groups.

-

Ullmann-Type Coupling : Formation of C–O or C–N bonds with phenols or amines under copper-mediated conditions.

The iodine atom’s electronegativity and leaving-group ability make this position highly versatile for constructing complex architectures.

Ester Group Reactivity

The methyl ester undergoes typical carboxylate transformations:

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | Carboxylic acid derivative |

| Transesterification | Alcohol + acid catalyst (H₂SO₄) | Alkyl ester derivatives |

| Amidation | Amine + coupling agent (DCC/DMAP) | Amide derivatives |

These reactions are essential for modifying solubility or introducing bioisosteres .

Indole Scaffold Functionalization

The tetrahydroindole core exhibits reactivity at multiple positions:

-

C2 Position : The acetamide-linked methyl ester can participate in cyclization reactions under basic conditions to form fused heterocycles.

-

C4 Ketone : Reducible with NaBH₄ or LiAlH₄ to form secondary alcohols, enabling further alkylation or acylation .

-

N1 Position : Alkylation or acylation reactions to introduce substituents affecting electronic properties.

Comparative Analysis with Structural Analogues

Substituent variations significantly influence reactivity and biological activity:

| Compound Modification | Reactivity Profile | Key Differences |

|---|---|---|

| 4-Fluorophenyl analogue | Enhanced metabolic stability | Reduced cross-coupling efficiency |

| Bromophenyl analogue | Similar coupling activity | Lower leaving-group ability |

| Non-halogenated derivatives | Limited catalytic coupling utility | Higher stability in acidic media |

The iodine substituent in the target compound uniquely balances reactivity and stability, making it superior for synthetic applications .

Oxidative and Reductive Transformations

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with indole structures often exhibit antimicrobial properties. The specific biological activity of Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate may include:

- Inhibition of Bacterial Growth: Preliminary studies suggest that derivatives of indole compounds can demonstrate effective antibacterial activity against various strains. For instance, structural modifications in similar compounds have shown promising results with minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL against certain bacteria .

Anticancer Potential

The compound's structure allows for investigations into its anticancer properties. Indole derivatives are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The design of molecular hybrids that incorporate indole structures has been a focus in developing new anticancer agents .

Neuropharmacological Applications

Indoles are known for their neuropharmacological effects. The presence of specific substituents can influence the compound's ability to interact with neurotransmitter systems, potentially leading to applications in treating mood disorders or neurodegenerative diseases.

Synthesis and Optimization

The synthesis of this compound involves several steps that must be optimized for yield and purity. Key methods include:

- Formation of the Indole Framework: Utilizing appropriate precursors to construct the indole structure.

- Substitution Reactions: Introducing the iodophenyl group through electrophilic aromatic substitution.

- Esterification: Converting the carboxylic acid derivative into the methyl ester form.

Each step is critical for ensuring the compound's efficacy and bioactivity.

Comparative Analysis with Related Compounds

To better understand its potential applications, a comparative analysis with structurally similar compounds can provide insights into how variations affect biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(1-(4-fluorophenyl)-indole)acetate | Contains a fluorophenyl group | Antidepressant effects | Fluorine enhances metabolic stability |

| Methyl 3-(indolyl)propionate | Different substitution pattern on indole | Anticancer properties | Lacks iodine; different activity profile |

| Methyl 2-(1-(3-bromophenyl)-indole)acetate | Bromine substitution | Similar potential as antidepressant | Bromine's electronic properties differ from iodine |

This table illustrates how variations in substituents can influence biological activity and chemical behavior while highlighting the uniqueness of this compound within this class of compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The indole core and iodophenyl group can participate in binding interactions, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Ester vs. Nitrile/Carbonyl : The methyl acetate group contrasts with nitrile (in ) or carbonyl (in ) functionalities, influencing metabolic stability and reactivity.

Comparative Yields and Conditions

- Schiff Base Formation : Yields up to 86.6% for similar indole-Schiff bases under mild conditions (K2CO3/MeOH) .

- Bromination/Acetic Acid Systems : Used for sulfonamide-functionalized indoles, yielding solid products after recrystallization .

Pharmacological and Chemical Properties

- Target Compound : The iodine atom may confer applications in positron emission tomography (PET) imaging, similar to iodinated tropanes (e.g., 2-β-Carbomethoxy-3-β-(4-Iodophenyl)tropane) .

- Antimicrobial Activity : Triazolo and pyrazole derivatives (e.g., compound 38 in ) show promise against bacterial/fungal pathogens.

- Solubility: The methyl acetate group likely enhances solubility compared to non-polar analogs, such as benzyl-substituted pyrrolizines .

Biological Activity

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Structural Characteristics

The compound features a methyl ester group and an indole derivative with a 4-iodophenyl substituent. The indole moiety is known for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of iodine in the structure may enhance its biological activity through various mechanisms such as increased lipophilicity and improved receptor binding affinity .

Anticancer Properties

Research indicates that compounds with indole structures often display anticancer properties. For instance, related compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific biological activity of this compound would require empirical testing to confirm its efficacy against specific cancer types .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. Compounds similar to this compound may promote neurite outgrowth and enhance neuronal survival under stress conditions. This suggests potential applications in treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity. Indole derivatives are known to modulate inflammatory pathways and cytokine production. Studies on structurally related compounds indicate that they can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

The synthesis of this compound involves several synthetic steps that must be optimized for yield and purity. The mechanism of action is likely related to its ability to interact with specific biological targets within cells. Understanding these interactions is crucial for assessing its therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents can influence biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 2-(1-(4-fluorophenyl)-indole)acetate | Contains a fluorophenyl group | Antidepressant effects | Fluorine may enhance metabolic stability |

| Methyl 3-(indolyl)propionate | Different substitution pattern on indole | Anticancer properties | Lacks iodine; different activity profile |

| Methyl 2-(1-(3-bromophenyl)-indole)acetate | Bromine substitution | Similar potential as antidepressant | Bromine's electronic properties differ from iodine |

This table illustrates the diversity of biological activities among related compounds and underscores the potential uniqueness of this compound within this class .

Q & A

Basic: What are the typical synthetic pathways for this compound?

Answer:

The synthesis involves three key steps:

Preparation of the 4-iodophenylacetic acid methyl ester : Achieved via esterification of 4-iodophenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄), yielding the methyl ester precursor .

Indole core construction : Cyclocondensation of a diketone (e.g., 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole) with a primary amine under reflux in toluene, catalyzed by p-toluenesulfonic acid (PTSA) to form the tetrahydroindole scaffold .

Functionalization : Introduction of the 4-iodophenyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura), followed by esterification at the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.